molecular formula C9H13N3O2 B1479256 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione CAS No. 1933655-25-4

6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1479256
CAS No.: 1933655-25-4
M. Wt: 195.22 g/mol
InChI Key: ZYBKOQYDMJQDLR-UHFFFAOYSA-N
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Description

6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its interaction with cyclin A2 . This inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including MCF-7 and HCT-116 . This compound influences cell signaling pathways by inhibiting CDK2, leading to altered cell cycle progression and increased apoptosis . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression . Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors regulated by CDK2.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity . At therapeutic doses, it effectively inhibits tumor growth in animal models without causing significant adverse effects . At higher doses, it can induce toxicity, highlighting the importance of optimizing the dosage for clinical applications.

Metabolic Pathways

This compound is metabolized through various pathways in the body. It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It has been shown to accumulate in specific tissues, such as the liver and kidneys, where it may exert its therapeutic effects . The distribution of this compound within the body can influence its efficacy and safety profile, making it an important factor to consider in drug development.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity. It has been found to localize primarily in the nucleus, where it interacts with nuclear proteins involved in cell cycle regulation . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

6-(cyclopentylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-8-5-7(11-9(14)12-8)10-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBKOQYDMJQDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.